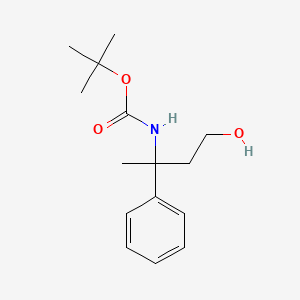

tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” is a chemical compound with the molecular formula C15H23NO3 . It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound is a protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through several methods. One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Palladium-catalyzed cross-coupling reactions have also been used in the synthesis of carbamates .Molecular Structure Analysis

The molecular weight of “this compound” is 265.34800 . The exact mass is 265.16800 . The structure of the compound can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Carbamates like “this compound” can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also undergo reactions involving the exchange of dialkyl carbonates and carbamates in the presence of amines .科学的研究の応用

Organic Syntheses and Intermediates

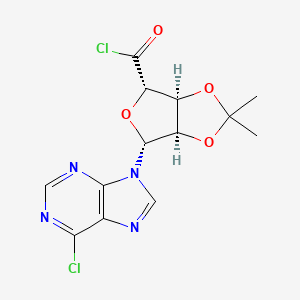

- Synthetic Applications : tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. For example, its derivatives are utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in synthesizing nucleoside analogues with potential therapeutic applications (Ober et al., 2004). Another study demonstrated its role as a key intermediate in the synthesis of natural product jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Material Science and Polymers

- Polycarbonate Production : Research has shown the utility of tert-butyl derivatives in the production of environmentally benign polycarbonates derived from dihydroxybutyric acid. These polycarbonates are significant for creating biodegradable materials, demonstrating an application in developing sustainable polymers (Tsai et al., 2016).

Pharmacology and Drug Design

- Antimycobacterial Activities : The synthesis and evaluation of tert-butyl N-[4-(N-benzyl-4-R-phenylsulfonamido)-3- hydroxy-1-phenylbutan-2-yl]carbamates have been explored for their antimycobacterial activities. These studies suggest the potential of such compounds in the development of new antimycobacterial agents (Moreth et al., 2014).

Enzymatic Kinetic Resolution

- Chiral Separation : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate to obtain optically pure enantiomers illustrates the compound's application in chiral separation processes. This method serves as a critical step in the synthesis of chiral organoselenanes and organotelluranes, which are valuable in medicinal chemistry (Piovan et al., 2011).

作用機序

Safety and Hazards

“tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, wash out mouth with copious amounts of water for at least 15 minutes .

特性

IUPAC Name |

tert-butyl N-(4-hydroxy-2-phenylbutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,10-11-17)12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSURJBUNKAFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682151 |

Source

|

| Record name | tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-56-1 |

Source

|

| Record name | Carbamic acid, N-(3-hydroxy-1-methyl-1-phenylpropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)

![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)